molecular formula C10H21N3O B13221109 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea

1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea

Cat. No.: B13221109
M. Wt: 199.29 g/mol
InChI Key: CDRSCBCNYDDEHW-UHFFFAOYSA-N
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Description

1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea ( 1698152-83-8) is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H21N3O and a molecular weight of 199.29 g/mol, this compound features a cyclopentyl scaffold substituted with both an aminomethyl functional group and a urea moiety, a structural motif frequently investigated for its potential to modulate biological targets . The presence of both hydrogen bond donor and acceptor groups in the urea linkage makes this compound a valuable scaffold for molecular recognition studies and fragment-based drug design. Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules targeting various disease pathways. Urea derivatives similar to this compound have demonstrated potential in diverse therapeutic areas, including as antagonists for GPCRs like the LPA1 receptor, which is implicated in fibrotic diseases, cancer, and pain disorders . Furthermore, related urea-containing compounds are extensively studied as inhibitors of enzymatic targets, such as tyrosine kinase receptors (e.g., VEGFR2 and EGFR) involved in angiogenesis and cancer cell proliferation . The compound is offered with high purity and requires cold-chain transportation to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-[(3-aminocyclopentyl)methyl]-3-propan-2-ylurea

InChI

InChI=1S/C10H21N3O/c1-7(2)13-10(14)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14)

InChI Key

CDRSCBCNYDDEHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NCC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aminocyclopentylmethanamine Intermediate

This intermediate can be synthesized by:

  • Starting from cyclopentanone, performing reductive amination with ammonia or an amine source to introduce the amino group at the 3-position.
  • Subsequent functionalization to introduce the methylene linker bearing a primary amine group, typically via halomethylation followed by nucleophilic substitution with ammonia or azide reduction.

Formation of the Urea Moiety

The key step involves coupling the 3-aminocyclopentylmethanamine with isopropyl isocyanate:

  • The amine is reacted with isopropyl isocyanate in anhydrous conditions, often in solvents like dry dimethylformamide (DMF) or dichloromethane (DCM).
  • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) for several hours to ensure complete conversion.
  • The progress is monitored by thin-layer chromatography (TLC) or HPLC.

Purification and Isolation

  • The crude product is purified by recrystallization from suitable solvents such as ethyl acetate or ethanol.
  • Alternatively, chromatographic techniques (e.g., silica gel column chromatography) may be employed to achieve high purity.
  • Drying under reduced pressure at mild temperatures (around 45 °C) yields the final white solid product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
Reductive amination Cyclopentanone, NH3, reducing agent (e.g., NaBH3CN) Methanol or ethanol 25–40 12–24 h 70–85 Formation of 3-aminocyclopentane
Halomethylation Formaldehyde, HCl or halogen source Aqueous or organic 0–25 2–4 h 65–80 Introduction of CH2-NH2 group
Urea formation 3-Aminocyclopentylmethanamine + isopropyl isocyanate DMF or DCM 25–60 4–12 h 75–90 Formation of target urea
Purification Recrystallization or chromatography Ethyl acetate/ethanol Ambient Final product isolation

Alternative Synthetic Routes and Research Findings

  • Some literature reports the use of carbonyldiimidazole (CDI) to activate the amine for urea formation, providing mild reaction conditions and high selectivity.
  • Other methods utilize diphenylphosphoryl azide (DPPA) for isocyanate intermediate generation, avoiding toxic reagents like phosgene or thionyl chloride.
  • Recent studies emphasize the importance of solvent choice and temperature control to minimize side reactions and optimize yield.

Analytical Characterization

  • The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy, showing characteristic urea NH proton signals typically between 5.5 and 8.5 ppm.
  • Mass spectrometry confirms the molecular ion peak consistent with C9H19N3O.
  • Purity is assessed by high-performance liquid chromatography (HPLC) with typical purities exceeding 95%.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Urea Derivatives

Structural Analogues and Substituent Effects

1-(3-Isopropylphenyl)-3,3-dimethylurea ()
  • Structure : Features a 3-isopropylphenyl group and dimethylurea.
  • The dimethylurea moiety increases steric hindrance compared to the target compound’s isopropyl group.
  • Properties : Molecular formula C₁₂H₁₈N₂O (MW 206.29). The aromatic ring enhances π-π stacking but reduces solubility in polar solvents .
1-(3-Ethynylphenyl)-3-(propan-2-yl)urea ()
  • Structure: Contains an ethynylphenyl group instead of aminocyclopentylmethyl.
  • Key Differences : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. However, the absence of a basic amine limits interactions with acidic residues in biological targets.
  • Properties : Molecular formula C₁₂H₁₄N₂O (MW 202.25), with lower polarity than the target compound .
1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea ()
  • Structure : Replaces the cyclopentylamine with a hydroxypyrrolidinylmethyl group.
  • Key Differences: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity. The pyrrolidine ring’s smaller size (5-membered vs. cyclopentyl’s 5-membered but non-N-heterocyclic) may alter conformational flexibility.
  • Properties : Molecular formula C₉H₁₉N₃O₂ (MW 201.27), suggesting comparable size but higher polarity than the target compound .
1-(1,1-Dioxo-1H-thiolan-3-yl)-1-methyl-3-(propan-2-yl)urea ()
  • Structure : Incorporates a sulfone-containing thiolane ring.
  • Key Differences : The sulfone group increases electronegativity and metabolic stability compared to the target’s amine. The thiolane ring’s planarity may affect binding to flat enzyme pockets.
  • Properties : Sulfone groups typically improve oxidative stability but reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Polarity
Target Compound C₁₀H₂₀N₄O* ~212.29* Cyclopentylamine, isopropyl Moderate
1-(3-Isopropylphenyl)-3,3-dimethylurea C₁₂H₁₈N₂O 206.29 Aromatic, dimethylurea Low
1-(3-Ethynylphenyl)-3-isopropylurea C₁₂H₁₄N₂O 202.25 Ethynyl, isopropyl Low
1-[(3-Hydroxypyrrolidinyl)methyl]-3-isopropylurea C₉H₁₉N₃O₂ 201.27 Hydroxypyrrolidine, isopropyl High

*Estimated based on structural analogs.

Biological Activity

1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₃O
  • Molecular Weight : Approximately 185.27 g/mol
  • IUPAC Name : 1-[(3-Aminocyclopentyl)methyl]-3-propan-2-ylurea

The compound features a cyclopentane ring and an isopropyl group attached to a urea moiety, which contributes to its unique biological properties.

1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea exhibits its biological activity primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer proliferation and thrombotic disorders. The mechanism likely involves:

  • Binding to Receptors : The compound may bind to specific protein targets, modulating their activity.
  • Induction of Apoptosis : In vitro studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression.

Anticancer Properties

Research has demonstrated the potential of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea as an anticancer agent. In vitro studies have shown effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.80Induction of apoptosis
Hs 578T1.06Cell cycle arrest
BT-202.13Inhibition of proliferation

These findings highlight the compound's potential as a selective anticancer agent, particularly in targeting MYC-dependent cancers.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to disease processes:

  • Cyclin-dependent Kinase (CDK) Inhibition : Initial studies suggest that it may serve as a CDK inhibitor, which is crucial for regulating cell cycle progression.
  • Thrombin Inhibition : There are indications that it may interact with thrombin, suggesting potential applications in anticoagulation therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(4-Aminobutyl)-3-isobutylureaButyl chain instead of cyclopentaneDifferent chain length affects activity
1-(2-Aminocyclohexyl)-3-methylureaCyclohexane ring instead of cyclopentanePotentially different binding affinities
1-(3-Aminomethyl)-3-isobutylureaAminomethyl group replaces cyclopentaneVariation in steric hindrance

This comparison illustrates how structural variations influence pharmacological profiles and biological activities.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Mechanistic Studies : Research utilizing surface plasmon resonance (SPR) demonstrated the binding affinity of the compound to CDK9, indicating its potential as a selective inhibitor for this target.

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